Pyridindolol K1

Description

Pyridindolol K1 has been reported in Streptomyces with data available.

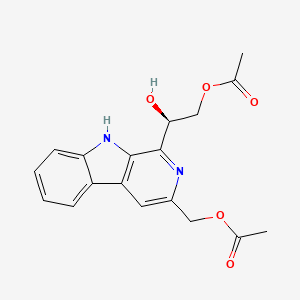

from Streptomyces; structure given in first source

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O5 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |

InChI |

InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1 |

InChI Key |

ULBLUJBIDCYVTD-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32 |

Canonical SMILES |

CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32 |

Synonyms |

pyridindolol K1 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Pyridindolol K1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a novel β-carboline alkaloid isolated from Streptomyces sp. K93-0711. While direct experimental evidence elucidating the precise mechanism of action of Pyridindolol K1 remains limited, this technical guide synthesizes the available information on the related compound, Pyridindolol K2, and the broader class of β-carboline alkaloids to propose a putative mechanism of action. This document provides a comprehensive overview of the potential molecular targets and signaling pathways involved, detailed hypothetical experimental protocols for validation, and quantitative data from analogous compounds to serve as a foundational resource for future research and drug development endeavors.

Introduction

Pyridindolol K1, a structurally intriguing secondary metabolite from Streptomyces sp. K93-0711, belongs to the β-carboline alkaloid family. This class of compounds is known for a wide array of biological activities. The closely related compound, Pyridindolol K2, has been shown to inhibit the adhesion of HL-60 cells to a lipopolysaccharide (LPS)-activated human umbilical vein endothelial cell (HUVEC) monolayer.[1] This singular piece of data provides the primary clue into the potential therapeutic applications of pyridindolols, suggesting a role in modulating inflammatory responses and cell-cell interactions. This guide will, therefore, focus on a proposed mechanism of action centered on the inhibition of cell adhesion, drawing parallels from established knowledge of similar biological processes.

Proposed Mechanism of Action of Pyridindolol K1

Based on the activity of Pyridindolol K2, it is hypothesized that Pyridindolol K1 exerts its biological effect by interfering with the signaling cascades that mediate leukocyte-endothelial cell adhesion, a critical process in the inflammatory response. The proposed mechanism involves the modulation of key adhesion molecules on the surface of both leukocytes and endothelial cells.

The adhesion of leukocytes, such as the HL-60 cell line (a human promyelocytic leukemia cell line), to the endothelium is a multi-step process involving selectins, integrins, and their respective ligands. LPS activation of HUVECs upregulates the expression of adhesion molecules like E-selectin, VCAM-1 (Vascular Cell Adhesion Molecule-1), and ICAM-1 (Intercellular Adhesion Molecule-1). It is proposed that Pyridindolol K1 may act at one or more points in this process:

-

Inhibition of Adhesion Molecule Expression: Pyridindolol K1 may suppress the signaling pathways within endothelial cells that lead to the upregulation of E-selectin, VCAM-1, and ICAM-1 upon inflammatory stimuli like LPS. This could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.

-

Direct Antagonism of Adhesion Molecules: It is possible that Pyridindolol K1 directly binds to adhesion molecules on the surface of either the leukocyte or the endothelial cell, thereby sterically hindering the cell-cell interaction.

-

Modulation of Integrin Activation: On the leukocyte side, Pyridindolol K1 could interfere with the inside-out signaling that leads to the activation of integrins, such as LFA-1 (Lymphocyte Function-associated Antigen-1) and VLA-4 (Very Late Antigen-4), preventing their high-affinity binding to their ligands on the endothelium.

Given the structural class of β-carboline alkaloids, which are known to interact with a variety of protein targets, the inhibition of upstream signaling kinases involved in the inflammatory cascade is a plausible mechanism.

Quantitative Data

While no specific quantitative data for Pyridindolol K1 is available, the following table summarizes the known activity of the related compound, Pyridindolol K2. This data can serve as a benchmark for future studies on Pyridindolol K1.

| Compound | Assay | Cell Lines | Stimulant | Endpoint | IC50 | Reference |

| Pyridindolol K2 | Cell Adhesion Assay | HL-60 and HUVEC | LPS | Inhibition of HL-60 adhesion to HUVEC monolayer | 75 µg/mL | [1] |

Detailed Experimental Protocols

To investigate the proposed mechanism of action of Pyridindolol K1, the following detailed experimental protocols are suggested.

Cell Culture

-

HUVECs: Human Umbilical Vein Endothelial Cells should be cultured in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ and maintained at 37°C in a humidified atmosphere with 5% CO₂. Cells should be used between passages 3 and 6.

-

HL-60 Cells: Human promyelocytic leukemia cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Adhesion Assay

This protocol is designed to quantify the inhibition of leukocyte adhesion to endothelial cells.

-

Endothelial Cell Plating: Plate HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and grow to confluence.

-

Stimulation and Treatment: Treat the confluent HUVEC monolayer with 1 µg/mL of LPS in the presence of varying concentrations of Pyridindolol K1 (or vehicle control) for 4 hours.

-

Leukocyte Labeling: Label HL-60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

-

Co-culture: Wash the HUVEC monolayer to remove any unbound compound. Add the fluorescently labeled HL-60 cells (2 x 10⁵ cells/well) to the HUVEC monolayer and incubate for 30 minutes at 37°C.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent HL-60 cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition can be calculated relative to the vehicle-treated control.

Western Blot Analysis for Adhesion Molecule Expression

This protocol aims to determine the effect of Pyridindolol K1 on the expression of key adhesion molecules.

-

Cell Lysis: Treat confluent HUVECs with LPS and Pyridindolol K1 as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against E-selectin, VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein expression levels.

NF-κB Reporter Assay

This assay will investigate the effect of Pyridindolol K1 on the NF-κB signaling pathway.

-

Transfection: Transfect HUVECs with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Treatment: After 24 hours, treat the transfected cells with LPS and varying concentrations of Pyridindolol K1 for 6 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The relative luciferase activity will indicate the level of NF-κB activation.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed mechanism of Pyridindolol K1 in inhibiting leukocyte-endothelial cell adhesion.

Caption: Experimental workflows for investigating the mechanism of action of Pyridindolol K1.

Conclusion and Future Directions

The therapeutic potential of Pyridindolol K1, inferred from the activity of its structural analog Pyridindolol K2, likely lies in its ability to modulate inflammatory processes by inhibiting leukocyte-endothelial cell adhesion. The proposed mechanism, centered on the interference with adhesion molecule expression and function, provides a solid framework for future investigation. The experimental protocols detailed in this guide offer a clear path to validating this hypothesis and elucidating the precise molecular targets of this novel β-carboline alkaloid. Further research should focus on dose-response studies, structure-activity relationship analyses of different pyridindolol derivatives, and in vivo studies in relevant animal models of inflammation to fully characterize the therapeutic potential of Pyridindolol K1. The diverse biological activities of the broader β-carboline alkaloid class also suggest that screening Pyridindolol K1 against other targets, such as kinases and receptors involved in neurological and oncological pathways, may reveal additional mechanisms of action and therapeutic applications.

References

The Unveiling of Pyridindolol K1 Biosynthesis in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1, a β-carboline alkaloid produced by certain Streptomyces species, has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Pyridindolol K1. Leveraging recent genomic investigations, a putative biosynthetic gene cluster (BGC) has been identified, offering significant insights into the enzymatic machinery responsible for its formation. This document details the proposed biosynthetic steps, the functions of the key enzymes involved, and outlines experimental protocols for the elucidation and characterization of this pathway. All quantitative data is summarized for clarity, and visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. Among these are the pyridindolols, a family of alkaloids characterized by a β-carboline skeleton. Pyridindolol K1, first isolated from Streptomyces sp. K93-0711, represents an intriguing member of this family. Understanding its biosynthetic pathway is crucial for enabling synthetic biology approaches to improve production titers and generate novel analogs with potentially enhanced therapeutic properties. Recent bioinformatic analysis of the genome of Streptomyces sp. ID38640 has led to the identification of a putative BGC for pyridindolol biosynthesis, paving the way for a detailed molecular investigation of its formation.

The Putative Pyridindolol K1 Biosynthetic Gene Cluster

A putative BGC for pyridindolol has been identified in Streptomyces sp. ID38640. A syntenic gene cluster is also present in the known pyridindolol producer, Streptomyces alboverticillatus. The core of this cluster is predicted to encode the enzymes necessary to synthesize the characteristic β-carboline scaffold from primary metabolic precursors.

Table 1: Deduced Functions of Genes in the Putative Pyridindolol Biosynthetic Gene Cluster

| Gene | Deduced Function | Homology/Conserved Domains |

| pydA | Pictet-Spenglerase (PSase) | Strictosidine synthase-like |

| pydB | Dehydrogenase | Short-chain dehydrogenase/reductase (SDR) family |

| pydC | Reductase | Aldo-keto reductase family |

| pydD | Glycosyltransferase | GT-B superfamily |

| pydE | ABC transporter | ATP-binding cassette transporter |

| pydR | Transcriptional Regulator | LuxR family |

Note: This table is based on bioinformatic predictions and requires experimental validation.

Proposed Biosynthetic Pathway of Pyridindolol K1

The biosynthesis of Pyridindolol K1 is hypothesized to commence from two primary precursors: L-tryptophan and glyceraldehyde-3-phosphate, a key intermediate in glycolysis. The proposed pathway involves a series of enzymatic transformations to construct the final complex structure.

Formation of the β-Carboline Skeleton

The initial and most critical step is the formation of the tricyclic β-carboline ring system. This is catalyzed by a Pictet-Spenglerase (PSase), encoded by the pydA gene. This enzyme facilitates the condensation of the amino group of tryptophan with an aldehyde, derived from glyceraldehyde.

Tailoring Reactions

Following the formation of the core β-carboline structure, a series of tailoring reactions are proposed to occur to yield Pyridindolol K1. These modifications are likely catalyzed by the other enzymes encoded within the BGC. A dehydrogenase (pydB) is predicted to be involved in aromatization, and a reductase (pydC) may be responsible for modifications of the side chain. While Pyridindolol K1 itself is not glycosylated, the presence of a glycosyltransferase gene (pydD) suggests that other pyridindolol analogs produced by the strain might be.

Spectroscopic Data of Pyridindolol K1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K1 is a naturally occurring alkaloid belonging to the β-carboline class of compounds. It was first isolated from the culture broth of Streptomyces sp. K93-0711.[1] The molecular formula of Pyridindolol K1 has been established as C₁₈H₁₈N₂O₅.[1] The structural elucidation of this compound was accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridindolol K1. Due to the limited public availability of the raw spectral data from the primary literature, this guide presents the data in a structured tabular format with placeholders, alongside detailed, generalized experimental protocols for the spectroscopic techniques typically employed for the characterization of such natural products.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Pyridindolol K1, both ¹H and ¹³C NMR would have been instrumental in establishing the carbon skeleton and the placement of protons.

Table 1: ¹H NMR Spectroscopic Data for Pyridindolol K1

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for Pyridindolol K1

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would have been used to determine the elemental composition and exact mass of Pyridindolol K1, confirming its molecular formula.

Table 3: Mass Spectrometry Data for Pyridindolol K1

| Ionization Mode | Mass-to-Charge (m/z) | Ion Type |

| e.g., ESI+, FAB+ | Data not available | e.g., [M+H]⁺, [M+Na]⁺ |

| ... | ... | ... |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for Pyridindolol K1

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | e.g., O-H stretch, N-H stretch, C=O stretch |

| ... | ... |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments typically used in the characterization of novel natural products like Pyridindolol K1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified Pyridindolol K1 would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound's protons.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: A standard pulse sequence would be used to acquire the proton spectrum. Key parameters to be set include the spectral width, the number of scans, and the relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. Due to the lower natural abundance of ¹³C, a larger number of scans is usually required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Pyridindolol K1 would be prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Fast Atom Bombardment - FAB) would be used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the solution is sprayed at a high voltage to form charged droplets, from which ions are desorbed. The ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured.

-

Data Analysis: The resulting mass spectrum shows peaks corresponding to the different ions. The peak with the highest mass is typically the molecular ion or a related adduct, from which the molecular weight can be determined. The high resolution allows for the calculation of the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like Pyridindolol K1, the most common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.

-

Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated to the presence of specific functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like Pyridindolol K1.

Caption: Workflow for the isolation and spectroscopic characterization of Pyridindolol K1.

References

Pyridindolol K1: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a naturally occurring beta-carboline alkaloid isolated from Streptomyces sp. K93-0711.[1] Its complex chemical architecture, featuring a distinct stereochemistry, has garnered interest within the scientific community. This document provides a comprehensive overview of the chemical structure and stereochemical nature of Pyridindolol K1, intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The information presented herein is based on available spectroscopic and synthetic data.

Chemical Structure and Properties

Pyridindolol K1 possesses the molecular formula C₁₈H₁₈N₂O₅ and a molecular weight of 342.35 g/mol .[1] The core of the molecule is a tricyclic β-carboline ring system. This scaffold is substituted at the C-1 and C-3 positions of the pyridine ring. Specifically, a 1,2-dihydroxyethyl group is attached at C-1, and a hydroxymethyl group, which is further acetylated, is located at C-3.

The systematic name for the core pyridindolol structure is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol. In Pyridindolol K1, the primary alcohol of the 3-hydroxymethyl group is esterified with an acetyl group.

Table 1: Physicochemical Properties of Pyridindolol K1

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₅ | [1] |

| Molecular Weight | 342.35 | [1] |

| CAS Number | 189756-49-8 | [1] |

| Core Skeleton | β-carboline | [1] |

Stereochemistry

The stereochemistry of Pyridindolol K1 is a defining feature of its chemical identity. The absolute configuration has been determined to be (R) at the chiral center of the diol side chain attached to the C-1 position of the β-carboline ring. This was established through chemical transformations and the application of the benzoate chirality method during its initial characterization. The total synthesis of (R)-(-)-pyridindolol K1 has further confirmed this stereochemical assignment.

The IUPAC name incorporating the stereochemistry is (1R)-1-[3-(acetoxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol.

The stereochemical configuration is crucial for its biological interactions and should be a key consideration in any drug design or development efforts based on this scaffold.

Spectroscopic Data

Table 2: Expected Spectroscopic Features for Pyridindolol K1

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the indole and pyridine rings. - Signals for the diol side chain protons. - Methylene protons of the acetoxymethyl group. - Methyl protons of the acetyl group. - NH proton of the indole ring. |

| ¹³C NMR | - Carbon signals corresponding to the β-carboline core. - Signals for the carbons of the diol and acetoxymethyl side chains. - Carbonyl carbon of the acetyl group. |

| IR | - O-H stretching for the hydroxyl groups. - N-H stretching for the indole amine. - C=O stretching for the ester carbonyl. - C-O stretching for the ester and alcohol functionalities. - Aromatic C-H and C=C stretching. |

| MS | - A molecular ion peak corresponding to the molecular weight of 342.35. - Fragmentation patterns consistent with the loss of water, the acetyl group, and parts of the side chains. |

Experimental Protocols

Isolation of Pyridindolol K1

The isolation of Pyridindolol K1 was first reported from the culture broth of Streptomyces sp. K93-0711. The general procedure involves the fermentation of the microorganism, followed by extraction of the secondary metabolites from the culture broth and mycelium. The crude extract is then subjected to a series of chromatographic separations to yield the pure compound.

A generalized workflow for the isolation is as follows:

Caption: Generalized workflow for the isolation of Pyridindolol K1.

Total Synthesis of (R)-(-)-Pyridindolol K1

The total synthesis of (R)-(-)-pyridindolol K1 has been successfully achieved, confirming its structure and absolute stereochemistry. A key step in the synthesis involves the selective acetylation of the primary alcohol of (R)-(-)-pyridindolol K2. The synthesis of (R)-(-)-pyridindolol K2 itself can be accomplished through methods such as the Sharpless asymmetric dihydroxylation of a vinyl-β-carboline precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific biological activity data for Pyridindolol K1 in the publicly available scientific literature. Its close structural analog, Pyridindolol K2 (which lacks the acetyl group), has been reported to inhibit the adhesion of HL-60 cells to LPS-activated HUVEC monolayers. This suggests that compounds from this family may have potential roles in modulating cell adhesion processes.

However, without specific studies on Pyridindolol K1, its mechanism of action and any associated signaling pathways remain unknown. The broader class of β-carboline alkaloids is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects, often through mechanisms such as DNA intercalation or enzyme inhibition.[2][3][4][5] Future research is necessary to determine if Pyridindolol K1 shares any of these properties.

Due to the absence of known signaling pathways for Pyridindolol K1, a logical workflow for its discovery and characterization is presented below.

Caption: Logical workflow for the discovery and characterization of Pyridindolol K1.

Conclusion

Pyridindolol K1 is a stereochemically defined β-carboline alkaloid with a unique substitution pattern. While its chemical structure has been firmly established through spectroscopic analysis and total synthesis, its biological activity remains an open area for investigation. This technical guide provides a foundational understanding of its chemical properties, which is essential for any future research aimed at exploring its therapeutic potential. Further studies are warranted to elucidate its biological functions and potential mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. β-carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of Pyridindolol K1: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a β-carboline alkaloid isolated from Streptomyces sp. K93-0711. Despite its discovery in 1997, publicly available data on its specific biological targets and mechanism of action remain scarce. This technical guide synthesizes the available information for Pyridindolol K1 and its closely related analogue, Pyridindolol K2, to provide a resource for the scientific community. The known biological activity of Pyridindolol K2, an inhibitor of cancer cell adhesion, is discussed as a potential avenue for investigating Pyridindolol K1. This document adheres to a structured format, presenting the limited quantitative data, a plausible experimental protocol for the observed bioactivity, and visual diagrams of potential signaling pathways and experimental workflows to guide future research.

Introduction

Pyridindolol K1 and K2 are two alkaloids with a β-carboline skeleton that were first isolated from the culture broth of Streptomyces sp. K93-0711[1]. While their structures have been elucidated, the biological activity and molecular targets of Pyridindolol K1 have not been reported in the available scientific literature. However, its structural analogue, Pyridindolol K2, has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cells (HUVEC)[1]. This suggests that Pyridindolol K1 may possess similar or related bioactivities.

Furthermore, a parent compound referred to as "pyridindolol," also isolated from actinomycetes, has been identified as an inhibitor of β-galactosidase. It is plausible that Pyridindolol K1 could share this enzymatic target, although no direct evidence is currently available.

This guide will focus on the known activity of Pyridindolol K2 as a surrogate for discussing potential biological targets and will also consider the reported activity of the parent pyridindolol compound.

Quantitative Biological Data

The only available quantitative data for the pyridindolol family relates to the inhibitory activity of Pyridindolol K2 on cell adhesion. No specific binding affinities (Kd, Ki) or other enzymatic inhibition data for either Pyridindolol K1 or K2 have been published.

| Compound | Assay | Cell Lines | Treatment | IC50 | Reference |

| Pyridindolol K2 | Cell Adhesion Inhibition | HL-60 and HUVEC | LPS-activated HUVEC | 75 µg/mL | [1] |

Potential Biological Targets and Signaling Pathways

Based on the observed activity of Pyridindolol K2, the primary potential biological targets are molecules involved in the cell adhesion cascade, particularly in the context of inflammation and cancer metastasis.

Inhibition of Cell Adhesion

The adhesion of leukemia cells like HL-60 to the vascular endothelium is a critical step in their extravasation and tissue infiltration. This process is mediated by a series of molecular interactions involving adhesion molecules on both the cancer cells and the endothelial cells. LPS activation of HUVECs is known to upregulate the expression of adhesion molecules such as E-selectin, VCAM-1, and ICAM-1.

A plausible mechanism for Pyridindolol K2, and potentially K1, is the disruption of the interaction between these adhesion molecules and their corresponding ligands on HL-60 cells (e.g., P-selectin glycoprotein ligand-1 (PSGL-1), and integrins like VLA-4). The inhibition could occur through direct binding to one of these adhesion molecules, or by modulating the signaling pathways that lead to their expression or activation.

Caption: Potential mechanism of Pyridindolol K2 in inhibiting HL-60 cell adhesion to LPS-activated HUVECs.

β-Galactosidase Inhibition

The parent compound, pyridindolol, was identified as an inhibitor of β-galactosidase. This enzyme is involved in the cleavage of terminal galactose residues from glycoconjugates. While the link between β-galactosidase activity and the cell adhesion process is not immediately obvious, it is a potential target that warrants investigation for Pyridindolol K1.

Experimental Protocols

The following is a representative protocol for the cell adhesion assay used in the initial discovery of Pyridindolol K2's activity.

Cell Adhesion Assay

Objective: To quantify the inhibitory effect of Pyridindolol K1 on the adhesion of HL-60 cells to an activated endothelial cell monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Human promyelocytic leukemia (HL-60) cells

-

96-well culture plates

-

Fetal Bovine Serum (FBS)

-

Endothelial Cell Growth Medium

-

RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

Calcein-AM fluorescent dye

-

Phosphate Buffered Saline (PBS)

-

Pyridindolol K1 (dissolved in a suitable solvent, e.g., DMSO)

Methodology:

-

HUVEC Seeding: Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

-

HUVEC Activation: Treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

HL-60 Cell Labeling: Incubate HL-60 cells with Calcein-AM dye for 30 minutes at 37°C. This dye will fluorescently label viable cells.

-

Washing: Wash the labeled HL-60 cells with PBS to remove excess dye.

-

Treatment: Add varying concentrations of Pyridindolol K1 to the activated HUVEC wells. Include a vehicle control (e.g., DMSO).

-

Co-culture: Add the labeled HL-60 cells to the HUVEC-containing wells and incubate for 1-2 hours to allow for cell adhesion.

-

Removal of Non-adherent Cells: Gently wash the wells with PBS to remove any HL-60 cells that have not adhered to the HUVEC monolayer.

-

Quantification: Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of Pyridindolol K1 relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Workflow for Discovery and Initial Characterization

The discovery of Pyridindolol K1 and K2 followed a standard natural product screening workflow.

Caption: General workflow for the isolation and initial biological screening of Pyridindolol K1 and K2.

Future Directions and Conclusion

The biological landscape of Pyridindolol K1 remains largely unexplored. The information available for its close analogue, Pyridindolol K2, provides a compelling starting point for future research. Key areas for investigation should include:

-

Direct Testing: Performing cell adhesion assays with Pyridindolol K1 to confirm if it shares the activity of K2.

-

Target Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular target(s) of these compounds in the cell adhesion pathway.

-

Enzymatic Assays: Testing the inhibitory activity of Pyridindolol K1 against β-galactosidase to explore the potential link to the parent pyridindolol compound.

-

Broader Screening: Evaluating Pyridindolol K1 against a wider panel of cancer cell lines and in other disease-relevant assays to uncover novel activities.

References

In Silico Prediction of Pyridindolol K1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1, a novel β-carboline alkaloid isolated from Streptomyces sp. K93-0711, presents a compelling scaffold for therapeutic exploration. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, leveraging a suite of computational methodologies. Detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are presented to elucidate potential protein targets and mechanisms of action. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of natural products for drug discovery.

Introduction to Pyridindolol K1

Pyridindolol K1 is a member of the β-carboline family of alkaloids, a class of compounds known for a wide range of pharmacological activities, including anticancer and neuroprotective effects. The structural details of Pyridindolol K1 are foundational to any in silico investigation.

| Identifier | Value |

| IUPAC Name | Acetic acid, 2-(acetyloxy)-1-[3-[(acetyloxy)methyl]-9H-pyrido[3,4-b]indol-1-yl]ethyl ester |

| Molecular Formula | C18H18N2O5 |

| CAS Number | 189756-49-8 |

| Canonical SMILES | CC(OC--INVALID-LINK--O)=O |

Predicted Bioactivity Profile

Based on the known activities of the β-carboline scaffold, Pyridindolol K1 is predicted to exhibit bioactivity in the following areas:

-

Anticancer Activity: β-carboline alkaloids have been shown to intercalate with DNA, inhibit topoisomerases, and modulate cell cycle-regulating kinases.[1][2][3][4][5]

-

Neuroprotective Activity: Several β-carbolines have demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO) and exhibiting antioxidant properties.[6][7][8]

These predicted activities guide the selection of relevant protein targets for the subsequent in silico analyses.

In Silico Bioactivity Prediction Methodologies

This section outlines the detailed experimental protocols for three core in silico techniques to predict the bioactivity of Pyridindolol K1.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol utilizes AutoDock Vina, a widely used open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Obtain the 3D structure of Pyridindolol K1 from its SMILES string using a chemical structure generator like Open Babel or ChemDraw.

-

Convert the structure to the PDBQT format using AutoDockTools. This step adds partial charges and defines rotatable bonds.

-

-

Target Protein Preparation:

-

Download the 3D structure of the selected target protein from the Protein Data Bank (PDB). For this example, we will use human topoisomerase I (PDB ID: 1T8I) for anticancer activity prediction and monoamine oxidase A (MAO-A) (PDB ID: 2BXS) for neuroprotective activity prediction.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges using AutoDockTools.

-

Save the prepared protein in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. The grid box should encompass the active site of the target protein. This can be determined from the position of the co-crystallized ligand or through literature review.

-

Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates using AutoDockTools.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of a series of compounds with their biological activity. This protocol outlines a general workflow for developing a QSAR model.

Experimental Protocol: QSAR Model Development

-

Data Set Preparation:

-

Compile a dataset of β-carboline alkaloids with known inhibitory activity (e.g., IC50 values) against a specific target (e.g., a particular cancer cell line or enzyme).

-

Convert the biological activity data to a consistent logarithmic scale (e.g., pIC50).

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for model validation.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) using software like PaDEL-Descriptor or Dragon.

-

-

Feature Selection:

-

Employ a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify the most relevant descriptors that correlate with the biological activity.

-

-

Model Building:

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model using the selected descriptors from the training set.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters to evaluate are the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

-

External Validation: Use the developed model to predict the activity of the compounds in the test set. Evaluate the predictive power of the model by calculating the squared correlation coefficient for the test set (R²_pred).

-

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. This protocol uses BIOVIA Discovery Studio.

Experimental Protocol: Ligand-Based Pharmacophore Modeling with Discovery Studio

-

Training Set Preparation:

-

Select a set of structurally diverse and highly active β-carboline alkaloids that bind to a common target.

-

Generate low-energy conformations for each ligand in the training set.

-

-

Pharmacophore Model Generation:

-

Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.

-

The software will identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the training set ligands and generate a set of pharmacophore hypotheses.

-

-

Pharmacophore Model Validation:

-

Validate the generated pharmacophore models using a test set of active and inactive compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules.

-

Select the best pharmacophore model based on its ability to correctly classify the compounds in the test set.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChemDiv) to identify novel compounds that match the pharmacophoric features and are therefore likely to be active.

-

Predicted Signaling Pathways

Based on the known mechanisms of action of β-carboline alkaloids, Pyridindolol K1 is predicted to modulate the following signaling pathways.

Anticancer Signaling Pathways

Neuroprotective Signaling Pathways

Experimental Workflows

Virtual Screening Workflow

QSAR Modeling Workflow

Conclusion

This technical guide provides a detailed roadmap for the in silico prediction of Pyridindolol K1 bioactivity. By following the outlined protocols for molecular docking, QSAR modeling, and pharmacophore analysis, researchers can efficiently generate hypotheses regarding its potential therapeutic applications. The predicted modulation of key anticancer and neuroprotective signaling pathways offers a starting point for experimental validation. The integration of these computational approaches can significantly accelerate the drug discovery process for this promising natural product.

References

- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyridindolol | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 55812-46-9,Pyridindolol | lookchem [lookchem.com]

- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptopyridines, volatile pyridine alkaloids produced by Streptomyces sp. FORM5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytonadione, K1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Pyridindolol K1: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of Pyridindolol K1, a β-carboline alkaloid antibiotic. Due to the limited publicly available data on Pyridindolol K1, this document outlines standardized protocols and best practices applicable to the characterization of microbial-derived alkaloids, drawing from established pharmaceutical testing principles.

Introduction to Pyridindolol K1

Pyridindolol K1 is an alkaloid antibiotic with a β-carboline skeleton, isolated from Streptomyces sp. K93-0711[1]. Its chemical formula is C18H18N2O5[1]. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring consistent potency and safety of a drug product.

Solubility Profile

Illustrative Solubility Data

The following table presents a representative example of what a comprehensive solubility profile for Pyridindolol K1 might look like. Note: This data is illustrative and based on typical values for similar alkaloid compounds; it is not based on published experimental results for Pyridindolol K1.

| Solvent/Medium | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mM) | Method |

| Deionized Water | 25 | < 0.1 | < 0.29 | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 | < 0.29 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | 1.5 | 4.38 | Shake-Flask |

| Methanol | 25 | > 50 | > 146.0 | Visual Inspection |

| Ethanol | 25 | > 30 | > 87.6 | Visual Inspection |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 292.0 | Visual Inspection |

| Polyethylene Glycol 400 (PEG 400) | 25 | > 50 | > 146.0 | Visual Inspection |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the most common method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of Pyridindolol K1 in a specific solvent or medium at a controlled temperature.

Materials:

-

Pyridindolol K1 (crystalline powder)

-

Selected solvents/buffers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation: Prepare a series of vials for each solvent system to be tested.

-

Addition of Compound: Add an excess amount of Pyridindolol K1 to each vial to ensure that saturation is reached. The excess solid should be visible.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Pyridindolol K1.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. These studies involve subjecting the compound to various stress conditions.

Illustrative Stability Data (Forced Degradation)

The following table provides an example of forced degradation study results for Pyridindolol K1. Note: This data is for illustrative purposes only.

| Stress Condition | Duration | Assay (% Initial) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

| 0.1 N HCl | 24 hours | 85.2 | 8.1 | 4.5 |

| 0.1 N NaOH | 24 hours | 70.5 | 15.3 | 9.8 |

| 5% H₂O₂ | 24 hours | 65.8 | 20.1 | 11.2 |

| Heat (80°C, solid state) | 7 days | 98.5 | 0.8 | 0.3 |

| Photostability (ICH Q1B option 2, solid state) | 1.2 million lux hours | 95.1 | 2.5 | 1.1 |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

Pyridindolol K1

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Pyridindolol K1 in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set duration.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 5%).

-

Thermal Degradation: Store solid Pyridindolol K1 in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose solid Pyridindolol K1 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the solubility and stability studies described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

References

Unlocking the Therapeutic Promise of Pyridindolol K1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K1 is a naturally occurring β-carboline alkaloid isolated from Streptomyces sp. K93-0711.[1][2] As a member of the β-carboline family, a class of compounds known for a wide spectrum of biological activities, Pyridindolol K1 represents a promising, yet underexplored, molecule in the landscape of therapeutic agent discovery. This document provides a comprehensive overview of the current state of knowledge surrounding Pyridindolol K1, including its chemical properties and the biological activities of closely related compounds. In the absence of extensive direct research on Pyridindolol K1, this guide leverages data from its structural analog, Pyridindolol K2, and the broader therapeutic potential of β-carboline alkaloids to infer its possible applications.

Chemical and Physical Properties

Pyridindolol K1 is characterized by the chemical formula C18H18N2O5.[1][2] While specific details on its physical properties are not extensively documented in publicly available literature, its structure as a β-carboline alkaloid suggests it shares fundamental characteristics with this class of compounds, including a tricyclic pyrido[3,4-b]indole ring system.

Quantitative Data on Related Compounds

Direct quantitative biological data for Pyridindolol K1 is not currently available in the scientific literature. However, its close structural analog, Pyridindolol K2, has demonstrated inhibitory activity against the adhesion of HL-60 cells to a lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayer.[1][2] This anti-adhesion activity is a critical process in inflammation and metastasis, suggesting a potential anti-inflammatory or anti-cancer role for this class of molecules.

Table 1: In Vitro Activity of Pyridindolol K2

| Compound | Biological Target | Assay | Result (IC50) |

| Pyridindolol K2 | HL-60 cell adhesion to LPS-activated HUVEC monolayer | Cell Adhesion Assay | 75 µg/ml |

Therapeutic Potential: Inferences from β-Carboline Alkaloids

The β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[3][4][5][6] This suggests that Pyridindolol K1 may possess similar therapeutic potential.

Potential Therapeutic Areas for Pyridindolol K1:

-

Oncology: β-carboline alkaloids have been extensively investigated for their anticancer properties.[3][4][5] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases involved in cancer cell proliferation and survival.[4][6]

-

Neuropharmacology: Several β-carboline derivatives interact with receptors in the central nervous system, such as benzodiazepine and serotonin receptors, indicating potential applications in treating neurological and psychiatric disorders.[6][7]

-

Anti-inflammatory and Anti-infective: The inhibition of cell adhesion by Pyridindolol K2 points towards potential anti-inflammatory applications. Furthermore, various β-carboline alkaloids have demonstrated antibacterial, antifungal, and antiparasitic activities.[3]

Experimental Protocols

The following is a generalized protocol for a cell adhesion assay, based on the experiment conducted with Pyridindolol K2, to assess the inhibitory effect of a compound on the adhesion of leukemia cells (HL-60) to endothelial cells (HUVEC).

Protocol: HL-60 Adhesion to HUVEC Monolayer Assay

1. Cell Culture:

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium until a confluent monolayer is formed in 96-well plates.

- Culture human promyelocytic leukemia cells (HL-60) in RPMI-1640 medium supplemented with fetal bovine serum.

2. Endothelial Cell Activation:

- Pre-treat the confluent HUVEC monolayer with an activating agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a specified period (e.g., 4-6 hours) to induce the expression of adhesion molecules.

3. Treatment with Test Compound:

- Introduce varying concentrations of Pyridindolol K1 (or other test compounds) to the activated HUVEC monolayer and incubate for a defined period (e.g., 1 hour).

4. Co-culture and Adhesion:

- Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM).

- Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and co-incubate for a period that allows for cell adhesion (e.g., 30-60 minutes).

5. Quantification of Adhesion:

- Gently wash the wells to remove non-adherent HL-60 cells.

- Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

- Calculate the percentage of adhesion inhibition relative to a vehicle-treated control.

6. Data Analysis:

- Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for the HL-60 to HUVEC adhesion assay.

Caption: Relationship of Pyridindolol K1 to its chemical class and analog.

Caption: Hypothesized signaling pathway for inhibition of cell adhesion.

Conclusion and Future Directions

Pyridindolol K1 is a molecule of interest due to its classification as a β-carboline alkaloid, a group of compounds with significant therapeutic potential. While direct biological data for Pyridindolol K1 is lacking, the anti-inflammatory activity of its close analog, Pyridindolol K2, provides a strong rationale for further investigation. Future research should focus on the total synthesis of Pyridindolol K1 to enable comprehensive biological screening. Key areas to explore include its potential as an anti-cancer and anti-inflammatory agent. Elucidating its mechanism of action will be crucial in unlocking its full therapeutic potential. The development of a robust synthetic route will also allow for the generation of analogs to explore structure-activity relationships and optimize for potency and selectivity.

References

- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridindolol K1: A Technical Guide to its Role in Microbial Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol K1 is a naturally occurring β-carboline alkaloid isolated from Streptomyces species. As a microbial secondary metabolite, it represents a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of Pyridindolol K1, including its discovery, physicochemical properties, and proposed biosynthesis. It details the experimental protocols for its isolation and presents a framework for assessing its biological activity. While specific quantitative data and a fully elucidated biological role for Pyridindolol K1 are not extensively documented in current literature, this guide synthesizes the available information and draws parallels from the broader class of β-carboline alkaloids and Streptomyces secondary metabolism to provide a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction to Pyridindolol K1 and Microbial Secondary Metabolism

Microbial secondary metabolites are a diverse group of organic compounds produced by microorganisms that are not essential for their primary growth, development, or reproduction. These molecules often play crucial roles in the organism's interaction with its environment, serving as agents for competition, symbiosis, and defense. The genus Streptomyces is a prolific producer of such compounds, accounting for a significant portion of known antibiotics and other bioactive molecules.

Pyridindolol K1 belongs to the β-carboline class of alkaloids, characterized by a tricyclic indole nucleus. It was first isolated from the culture broth of Streptomyces sp. K93-0711.[1] Its discovery highlights the vast, yet to be fully explored, chemical diversity within microbial secondary metabolism. Understanding the biosynthesis, biological activity, and role of compounds like Pyridindolol K1 is of significant interest for the discovery of new therapeutic agents.

Physicochemical Properties and Quantitative Data

Detailed quantitative data for Pyridindolol K1 remains limited in the scientific literature. However, information on the co-isolated and structurally related Pyridindolol K2 provides valuable context.

| Property | Pyridindolol K1 | Pyridindolol K2 |

| Molecular Formula | C₁₈H₁₈N₂O₅[1] | C₁₆H₁₆N₂O₄[1] |

| Biological Activity | Not Reported | IC₅₀ = 75 µg/mL (Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer)[1] |

Biosynthesis of Pyridindolol K1

The biosynthesis of Pyridindolol K1 has not been fully elucidated; however, a biosynthetic gene cluster has been proposed. The core structure of Pyridindolol K1, the β-carboline scaffold, is believed to be formed through a Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. In the biosynthesis of related microbial products, this key step is catalyzed by a class of enzymes known as Pictet-Spenglerases.

While the specific enzymes and intermediates for the complete biosynthesis of Pyridindolol K1 are yet to be experimentally verified, the proposed pathway provides a roadmap for future research in elucidating the genetic and enzymatic machinery responsible for its production in Streptomyces.

Caption: Proposed biosynthetic pathway for Pyridindolol K1.

Role in Microbial Secondary Metabolism

The specific ecological role of Pyridindolol K1 in Streptomyces sp. K93-0711 has not been determined. However, based on the known functions of other microbial secondary metabolites, several putative roles can be hypothesized:

-

Antimicrobial Activity: Many β-carboline alkaloids exhibit antimicrobial properties, suggesting Pyridindolol K1 may play a role in inhibiting the growth of competing microorganisms in the soil environment.

-

Signaling Molecule: Secondary metabolites can act as signaling molecules in microbial communities, influencing processes such as biofilm formation and quorum sensing.

-

Defense Mechanism: The production of bioactive compounds can serve as a chemical defense mechanism against predation or antagonism from other organisms.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets and signaling pathways affected by Pyridindolol K1 are unknown, the broader class of β-carboline alkaloids are known to exert their biological effects through various mechanisms, including:

-

DNA Intercalation: The planar aromatic structure of the β-carboline ring allows for intercalation between DNA base pairs, which can interfere with DNA replication and transcription.

-

Enzyme Inhibition: β-carbolines have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs).

-

Receptor Binding: Some β-carbolines can bind to neurotransmitter receptors, such as benzodiazepine and serotonin receptors.

Further research is needed to determine if Pyridindolol K1 acts through any of these established mechanisms.

References

Methodological & Application

Total Synthesis of Pyridindolol K1: A Detailed Step-by-Step Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the total synthesis of Pyridindolol K1, a β-carboline alkaloid. The synthesis described herein follows the convergent and efficient route developed by Zhang et al., which utilizes a key Pictet-Spengler reaction followed by a one-pot aromatization. This method offers a good overall yield and stereochemical control, starting from readily available chiral precursors.

I. Synthetic Strategy Overview

The total synthesis of (R)-(-)-Pyridindolol K1 commences with the Pictet-Spengler condensation of L-tryptophan methyl ester with (S)-2,3-O-isopropylidene-L-glyceraldehyde. The resulting tetrahydro-β-carboline intermediate is then N-tosylated for activation. A subsequent one-pot aromatization reaction, followed by deprotection and selective acetylation, furnishes the final natural product.

Caption: Overall workflow for the total synthesis of Pyridindolol K1.

II. Experimental Protocols

The following protocols are based on the synthesis reported by Zhang, Q., Fan, Z., & Dong, J. (2013) in Tetrahedron: Asymmetry, 24(12), 727-733.

Step 1: Synthesis of (1S,3S)-Methyl 1-((S)-1,2-dihydroxyethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

This initial step involves the crucial Pictet-Spengler reaction to form the core tetrahydro-β-carboline structure.

| Reagent/Parameter | Quantity/Value |

| L-Tryptophan methyl ester | 1.0 eq |

| (S)-2,3-O-isopropylidene-L-glyceraldehyde | 1.1 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Yield | ~85% |

Protocol:

-

Dissolve L-tryptophan methyl ester in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add (S)-2,3-O-isopropylidene-L-glyceraldehyde dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired tetrahydro-β-carboline as a mixture of diastereomers.

Step 2: Synthesis of (1S,3S)-Methyl 1-((S)-1,2-dihydroxyethyl)-2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

The secondary amine of the piperidine ring is protected with a tosyl group to facilitate the subsequent aromatization.

| Reagent/Parameter | Quantity/Value |

| Tetrahydro-β-carboline from Step 1 | 1.0 eq |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 eq |

| Triethylamine (TEA) | 2.0 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 6 hours |

| Yield | ~92% |

Protocol:

-

Dissolve the tetrahydro-β-carboline intermediate in anhydrous dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to yield the N-tosylated product.

Step 3: One-pot Aromatization to form (R)-1-(3-(methoxycarbonyl)-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diyl diacetate

This key step involves the aromatization of the tetrahydro-β-carboline ring. The exact conditions for the one-pot procedure from the Zhang et al. paper involve a specific base and oxidant system. For the purpose of this protocol, a general representation is provided.

| Reagent/Parameter | Quantity/Value |

| N-tosylated intermediate from Step 2 | 1.0 eq |

| Base (e.g., DBU) | Excess |

| Oxidant (e.g., O₂) | - |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80-100 °C |

| Reaction Time | 24 hours |

| Yield | ~60% |

Protocol:

-

Dissolve the N-tosylated intermediate in DMSO.

-

Add the base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir vigorously under an atmosphere of oxygen (e.g., by bubbling O₂ through the solution or using an O₂ balloon).

-

Monitor the formation of the β-carboline by TLC.

-

After 24 hours, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is then carried forward to the next step. Note: The diacetate is formed during a workup or subsequent step mentioned in the original literature which is not fully detailed here.

Step 4: Hydrolysis and Deprotection to (R)-Pyridindolol K2

The ester and acetonide protecting groups are removed under acidic conditions.

| Reagent/Parameter | Quantity/Value |

| Aromatized intermediate from Step 3 | 1.0 eq |

| Acid (e.g., HCl in Methanol) | Excess |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Yield | ~75% |

Protocol:

-

Dissolve the crude aromatized intermediate in methanol.

-

Add a solution of hydrochloric acid in methanol.

-

Heat the mixture to reflux and stir for 8 hours.

-

Monitor the deprotection by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield Pyridindolol K2.

Step 5: Selective Acetylation to (R)-(-)-Pyridindolol K1

The final step is a selective acetylation of the primary hydroxyl group to yield the target molecule.

| Reagent/Parameter | Quantity/Value |

| Pyridindolol K2 from Step 4 | 1.0 eq |

| Acetic Anhydride | 1.1 eq |

| Pyridine | Solvent/Base |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4 hours |

| Yield | ~88% |

Protocol:

-

Dissolve Pyridindolol K2 in pyridine and cool to 0 °C.

-

Add acetic anhydride dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated copper sulfate solution (to remove pyridine), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography to obtain (R)-(-)-Pyridindolol K1.

III. Summary of Yields

| Step | Product | Individual Step Yield (%) |

| 1 | Tetrahydro-β-carboline | ~85 |

| 2 | N-Tosyl Intermediate | ~92 |

| 3 | Aromatized Intermediate | ~60 |

| 4 | Pyridindolol K2 | ~75 |

| 5 | Pyridindolol K1 | ~88 |

| Overall | Pyridindolol K1 | ~41 [1] |

IV. Logical Relationship of Key Transformations

Caption: Logical flow of the key chemical transformations in the synthesis.

References

Application Notes and Protocols for the Purification of Pyridindolol K1 from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol K1 is a naturally occurring β-carboline alkaloid with a molecular formula of C18H18N2O5.[1] First isolated from the culture broth of Streptomyces sp. K93-0711, this compound belongs to a class of molecules known for their diverse biological activities.[1] The purification of Pyridindolol K1 from bacterial fermentation is a critical step for its further study and potential development as a therapeutic agent. This document provides a detailed protocol for the purification of Pyridindolol K1, compiled from established methods for the isolation of secondary metabolites from Streptomyces.

Data Presentation

Table 1: Purification Summary of Pyridindolol K1 from a 10 L Streptomyces sp. K93-0711 Culture

| Purification Step | Total Volume (L) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Broth Filtrate | 10 L | 10,000 | 1 | 100 | <1 |

| Ethyl Acetate Extract | 0.5 L | 9,000 | 18 | 90 | 5 |

| Silica Gel Chromatography | 0.1 L | 7,200 | 144 | 72 | 40 |

| Sephadex LH-20 Chromatography | 0.05 L | 5,760 | 576 | 57.6 | 85 |

| Preparative HPLC | 0.005 L | 4,608 | 9216 | 46.1 | >98 |

Note: Activity units are hypothetical and based on a bioassay or quantitative HPLC analysis. The data presented are representative values for a typical purification process.

Experimental Protocols

Fermentation of Streptomyces sp. K93-0711

This protocol describes the cultivation of Streptomyces sp. K93-0711 for the production of Pyridindolol K1.

Materials:

-

Streptomyces sp. K93-0711 culture

-

Seed medium (e.g., Tryptone Soy Broth)

-

Production medium (e.g., ISP2 broth or custom production medium)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces sp. K93-0711 from a slant into a 250 mL baffled flask containing 50 mL of seed medium.

-

Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Large-Scale Fermentation: For a 10 L production, use ten 2 L flasks.

-

Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of Pyridindolol K1 by analytical methods such as HPLC.

Extraction of Pyridindolol K1

This protocol details the extraction of Pyridindolol K1 from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge and bottles

-

Rotary evaporator

-

Large separatory funnel

Procedure:

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Supernatant Extraction: Transfer the supernatant to a large separatory funnel.

-

Solvent Partitioning: Add an equal volume of ethyl acetate to the separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate.

-

Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Mycelium Extraction: Resuspend the mycelial pellet in acetone and stir for 4-6 hours. Filter the mixture and collect the acetone extract.

-

Combine and Concentrate: Combine all ethyl acetate and acetone extracts. Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of Pyridindolol K1

This multi-step protocol describes the purification of Pyridindolol K1 from the crude extract.

Materials:

-

Crude extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

Step 1: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column equilibrated with chloroform.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Pyridindolol K1.

-

Pooling and Concentration: Pool the fractions containing the target compound and concentrate using a rotary evaporator.

Step 2: Sephadex LH-20 Size-Exclusion Chromatography

-

Column Packing: Prepare a Sephadex LH-20 column and equilibrate with methanol or a mixture of chloroform and methanol.

-

Sample Loading: Dissolve the partially purified sample from the previous step in the equilibration solvent and load it onto the column.

-

Elution: Elute the column with the same solvent.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of Pyridindolol K1.

-

Pooling and Concentration: Pool the active fractions and concentrate.

Step 3: Preparative HPLC

-

System Preparation: Equilibrate a preparative C18 HPLC column with a mobile phase of acetonitrile and water with 0.1% TFA.

-

Sample Injection: Dissolve the further purified sample in the mobile phase and inject it into the HPLC system.

-

Elution: Run a gradient of acetonitrile in water (e.g., 10% to 70% over 40 minutes) to separate the components.

-

Peak Collection: Collect the peak corresponding to Pyridindolol K1 based on the retention time determined from analytical HPLC.

-

Lyophilization: Lyophilize the collected fraction to obtain pure Pyridindolol K1.

Visualizations

Signaling Pathway for Secondary Metabolite Production